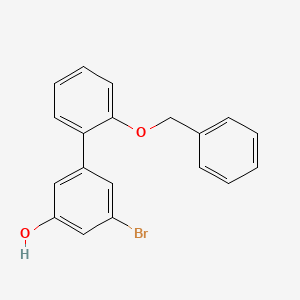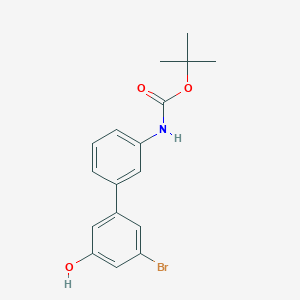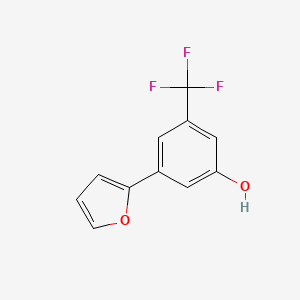
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFMP) is an organic compound belonging to the class of aminophenols, which are derivatives of phenol, and are widely used in various scientific and industrial applications. 5-AP-3-TFMP is a colorless solid at room temperature and is soluble in most organic solvents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material in the development of new agrochemicals. It is also used as a model compound in the study of the structure and reactivity of aminophenols, and in the development of new catalysts.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known that the compound is able to react with a variety of substrates, such as amines, alcohols, and carboxylic acids, to form a variety of products. The reaction of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% with an amine is believed to involve the formation of an intermediate which is then further reacted with the amine to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% have not been extensively studied. However, it is known that the compound is not toxic to humans and is not carcinogenic. In addition, it has been shown to be non-mutagenic and non-teratogenic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its good solubility in organic solvents. However, the compound is not very stable and is subject to hydrolysis in the presence of water. In addition, the compound is sensitive to light and must be stored in a dark place.
Direcciones Futuras
The future directions for 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% research include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new pharmaceuticals and agrochemicals. In addition, further research is needed to explore the potential of the compound as a model compound in the study of aminophenols and as a catalyst in organic synthesis. Finally, research into the synthesis of new derivatives of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% is needed to further expand its potential applications.
Métodos De Síntesis
5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 3-trifluoromethylphenol with an amine in the presence of an acid catalyst. This reaction produces an intermediate which is then further reacted with an amine to form the desired product. Other methods for the synthesis of 5-(3-Aminophenyl)-3-trifluoromethylphenol, 95% include the use of diazotization and the reaction of 3-trifluoromethylphenol with an alkyl halide.
Propiedades
IUPAC Name |
3-(3-aminophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(17)5-8/h1-7,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKPCRWYZOTLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686503 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-trifluoromethylphenol | |
CAS RN |
1262003-59-7 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)









